N-(4-chloro-3-nitrophenyl)-2-phenoxypropanamide
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Overview
Description
N-(4-chloro-3-nitrophenyl)-2-phenoxypropanamide is an organic compound that features a complex structure with both aromatic and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-2-phenoxypropanamide typically involves the reaction of 4-chloro-3-nitroaniline with 2-phenoxypropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-2-phenoxypropanamide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The compound can react with nucleophiles such as azide, benzenethiolate, and methoxide ions, leading to the formation of substituted products.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenoxy group can undergo oxidation to form corresponding phenolic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, sodium methoxide, and thiophenol. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or methanol.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substituted Amides: Products from nucleophilic substitution reactions.
Amino Derivatives: Products from reduction reactions.
Phenolic Compounds: Products from oxidation reactions.
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-2-phenoxypropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-phenoxypropanamide involves its interaction with specific molecular targets. The compound’s nitro and chloro groups play a crucial role in its reactivity and binding affinity. It can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(4-chloro-3-nitrophenyl)-2-phenoxypropanamide is unique due to its combination of a phenoxy group with a nitro-substituted aromatic amide. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-10(22-12-5-3-2-4-6-12)15(19)17-11-7-8-13(16)14(9-11)18(20)21/h2-10H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUXXOKZLZYAEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-])OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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